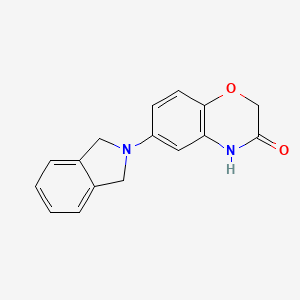

6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-(1,3-dihydroisoindol-2-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16-10-20-15-6-5-13(7-14(15)17-16)18-8-11-3-1-2-4-12(11)9-18/h1-7H,8-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENGVUFQSTIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)OCC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound has been studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that certain derivatives exhibit significant biological activity, making them promising candidates for the development of new medications .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Structural and Functional Insights

- Antimicrobial Activity: Propanolamine-substituted benzoxazinones () demonstrate broad-spectrum activity against bacteria, fungi, and viruses, attributed to the propanolamine side chain’s ability to disrupt microbial membranes or enzymes . The isoindole group in the target compound, with its planar aromatic structure, could similarly enhance interactions with microbial targets.

- Antifungal Specificity : The 6-chloro derivative () shows moderate activity against P. cactorum, while the 6-hydroxy analog () lacks reported antifungal data, possibly due to reduced membrane penetration from increased polarity .

- Neurological Applications : Piperazinyl-substituted derivatives () exhibit dual 5-HT1 receptor antagonism and serotonin reuptake inhibition, highlighting how substituent choice can redirect bioactivity toward neurological targets . The isoindole group’s bulk may limit CNS penetration, making antimicrobial applications more likely.

Biological Activity

6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one is a compound that belongs to the benzoxazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 282.30 g/mol. The compound features a benzoxazine core fused with an isoindole moiety, contributing to its unique pharmacological profile.

Anticancer Properties

Research indicates that benzoxazinones exhibit significant anticancer activity. For example, studies have shown that derivatives of benzoxazinone can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular:

- Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .

Antimicrobial Activity

Benzoxazinone derivatives have also been documented for their antimicrobial properties:

- In vitro Studies : Compounds similar to this compound have shown activity against a range of bacteria and fungi. For instance, it has been reported that certain benzoxazinones inhibit the growth of pathogenic fungi and bacteria by disrupting their cell wall synthesis or function .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazinones is another area of interest:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response. This suggests a potential use in treating inflammatory diseases .

Study 1: Anticancer Activity

In a study published in 2020, a series of benzoxazinone derivatives were synthesized and evaluated for their anticancer properties. Among these, one derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzoxazinone derivatives against clinically relevant pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of isoindole derivatives with benzoxazinone precursors. Solvents like ethanol or dimethylformamide (DMF) are commonly used for cyclization and coupling steps, as seen in analogous benzoxazinone syntheses . Characterization typically involves GC/MS for molecular ion confirmation (e.g., molecular ion peaks at m/z 219 for related compounds) and NMR (¹H and ¹³C) to verify substituent connectivity and purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, as demonstrated for similar benzoxazinones (e.g., 6-chloro derivatives in ). Alternatively, 2D NMR (COSY, HSQC) can resolve ambiguities in coupling patterns, particularly for isoindolyl and benzoxazinone ring systems .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC ) with UV detection ensures purity, while elemental analysis (C, H, N) confirms stoichiometric ratios. For example, a related compound showed calculated C: 65.74%, H: 5.98%, N: 6.39% vs. experimental C: 65.69%, H: 6.07%, N: 6.35% .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Methodological Answer : Reaction parameters such as temperature, solvent polarity, and catalyst selection are critical. For instance, using sodium ethoxide (C₂H₅ONa) in ethanol under controlled reflux improved yields to >95% in analogous syntheses . Kinetic studies via HPLC-MS can identify intermediates and optimize reaction timelines .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational flexibility. DFT calculations (e.g., B3LYP/6-31G*) can model solvent interactions, while variable-temperature NMR experiments clarify dynamic processes .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer : Systematic substitution of the isoindolyl or benzoxazinone moieties (e.g., introducing halogens or heterocycles) followed by in vitro bioassays (e.g., antifungal or receptor-binding assays) establishes SAR. For example, 4-acetyl derivatives showed enhanced antifungal activity due to increased lipophilicity .

Q. What experimental designs are robust for evaluating biological activity in complex matrices?

- Methodological Answer : Use randomized block designs with split-plot arrangements to account for variables like dosage, exposure time, and matrix effects (e.g., plant extracts or serum proteins). Replicates (n=4–5) and controls (vehicle and positive/negative) ensure statistical validity, as applied in environmental toxicity studies .

Q. How can environmental fate studies be designed for this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL , which assess abiotic/biotic degradation pathways, bioaccumulation potential, and ecotoxicological endpoints (e.g., LC₅₀ in Daphnia). Use GC-MS/MS or HPLC-UV to monitor degradation products in water/soil matrices .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.